Amantocillin
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Overview
Description
Preparation Methods
The preparation of amantocillin involves synthetic routes that include the use of specific reagents and conditions. One common method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL This solution can then be further processed for various applications
Chemical Reactions Analysis
Amantocillin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce amines or alcohols.
Scientific Research Applications
Amantocillin has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of antibiotic action and resistance. In biology, it serves as a tool for investigating bacterial cell wall synthesis and the effects of antibiotics on bacterial growth. In medicine, this compound is used in preclinical studies to evaluate its potential as a therapeutic agent. Industrial applications include its use in the development of new antibiotics and the study of antibiotic resistance mechanisms .
Mechanism of Action
The mechanism of action of amantocillin involves the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, leading to the upregulation of autolytic enzymes and the inhibition of cell wall synthesis . This results in the lysis and death of the bacterial cells.
Comparison with Similar Compounds
Amantocillin is similar to other penicillin derivatives such as amoxicillin and ampicillin. it has unique properties that make it distinct. For example, this compound has a higher molecular weight and different chemical structure compared to amoxicillin and ampicillin
Similar Compounds::- Amoxicillin
- Ampicillin
- Penicillin G
Properties
CAS No. |
10004-67-8 |
---|---|
Molecular Formula |
C19H27N3O4S |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[(3-aminoadamantane-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C19H27N3O4S/c1-17(2)12(15(24)25)22-13(23)11(14(22)27-17)21-16(26)18-4-9-3-10(5-18)7-19(20,6-9)8-18/h9-12,14H,3-8,20H2,1-2H3,(H,21,26)(H,24,25)/t9?,10?,11-,12+,14-,18?,19?/m1/s1 |
InChI Key |
AZGNYRUNQKZSJQ-LMYIQIHKSA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C34CC5CC(C3)CC(C5)(C4)N)C(=O)O)C |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C34CC5CC(C3)CC(C5)(C4)N)C(=O)O)C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C34CC5CC(C3)CC(C5)(C4)N)C(=O)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Amantocillin |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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